4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can exhibit a range of pharmacological properties such as anti-inflammatory and antimicrobial activities . This suggests that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Properties
IUPAC Name |
4-ethyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-2-16-19(30-26-25-16)21(28)24-22-18(15-10-6-7-11-17(15)29-22)20(27)23-13-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZQBDYFDOUJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.